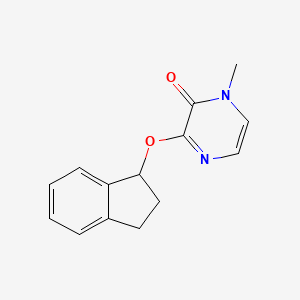

![molecular formula C14H10Cl2O3 B2360102 3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid CAS No. 1002970-32-2](/img/structure/B2360102.png)

3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid

货号 B2360102

CAS 编号:

1002970-32-2

分子量: 297.13

InChI 键: YZOMEFGASCKZMH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

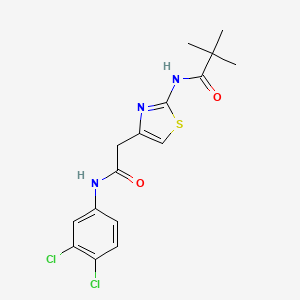

“3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid” is a chemical compound with the molecular formula C14H10Cl2O3 . It is a derivative of benzoic acid, which is modified with chloro and methoxy groups .

Molecular Structure Analysis

The molecular structure of “3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid” consists of a benzoic acid core with chloro and methoxy groups attached. The molecular weight of this compound is 297.13 .科学研究应用

1. Synthesis of Antidepressant Molecules

- Summary of Application: This compound plays a crucial role in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .

- Results or Outcomes: The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .

2. Synthesis of Antimicrobial Molecules

- Summary of Application: This compound is used in the synthesis of 1,3,5-triazine aminobenzoic acid derivatives, which have been investigated for their antimicrobial activity .

- Results or Outcomes: Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli .

3. Synthesis of Antifungal Molecules

- Summary of Application: This compound is used in the synthesis of salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which have been investigated for their antifungal activity .

4. Synthesis of Anti-HIV Molecules

- Summary of Application: Indole derivatives, which can be synthesized using this compound, have been found to possess anti-HIV activity .

- Methods of Application: The exact method of application or experimental procedures are not specified in the source .

- Results or Outcomes: The exact results or outcomes are not specified in the source .

5. Synthesis of Antioxidant Molecules

- Summary of Application: Indole derivatives, which can be synthesized using this compound, have been found to possess antioxidant activity .

- Methods of Application: The exact method of application or experimental procedures are not specified in the source .

- Results or Outcomes: The exact results or outcomes are not specified in the source .

6. Synthesis of Antimalarial Molecules

- Summary of Application: Indole derivatives, which can be synthesized using this compound, have been found to possess antimalarial activity .

- Methods of Application: The exact method of application or experimental procedures are not specified in the source .

- Results or Outcomes: The exact results or outcomes are not specified in the source .

属性

IUPAC Name |

3-chloro-4-[(3-chlorophenyl)methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-11-3-1-2-9(6-11)8-19-13-5-4-10(14(17)18)7-12(13)16/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOMEFGASCKZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid | |

Synthesis routes and methods

Procedure details

A mixture of compound 27c (662 mg, 2.0 mmol) and LiOH (192 mg, 8 mmol) in a solvent mixture of THF/MeOH/H2O (3/3/3 mL) was stirred at room temperature for 4 h, then acidified with 15% citric acid in H2O. The mixture was extracted with EtOAc (3×), and the combined extracts washed sequentially with water and brine. The extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure. The resultant crude compound 3b was dried under reduced pressure for 18 h and used in the following reaction without further purification.

Name

compound 27c

Quantity

662 mg

Type

reactant

Reaction Step One

Name

THF MeOH H2O

Quantity

3 mL

Type

reactant

Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione](/img/structure/B2360021.png)

![N-(3,4-difluorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2360031.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2360033.png)

![Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2360034.png)

![4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2360038.png)

![6-(4-Methoxyphenyl)-3-((m-tolyloxy)methyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2360040.png)